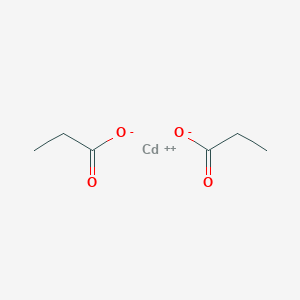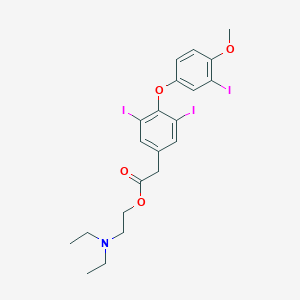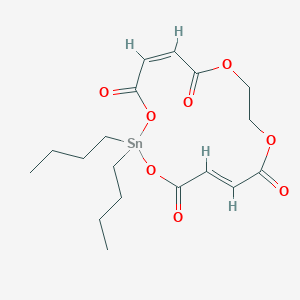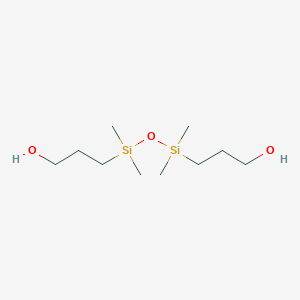
5-Benzylidene-3-ethyl rhodanine
Übersicht
Beschreibung
5-Benzylidene-3-ethyl rhodanine is a compound with the molecular formula C12H11NOS2 . It is a subtype of thiazolidin-4-ones and is known for its broad spectrum of biological activity, including anticancer properties .
Synthesis Analysis
The synthesis of 5-Benzylidene-3-ethyl rhodanine and its derivatives has been reported in several studies . For instance, one study synthesized 5-benzylidine-3-alpha-carboxy ethyl rhodanines and evaluated their in vitro anticancer activity .Molecular Structure Analysis
The molecular structure of 5-Benzylidene-3-ethyl rhodanine includes a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon . The compound has a molecular weight of 249.4 g/mol .Chemical Reactions Analysis
The chemical reactions of 5-Benzylidene-3-ethyl rhodanine have been studied in the context of its biological activities . For example, it has been found to interact with ARG1510, ASP1420, and ASP1279 through the –NH and CO group of the thiazolidinedione ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Benzylidene-3-ethyl rhodanine include a molecular weight of 249.4 g/mol, a topological polar surface area of 77.7 Ų, and a complexity of 332 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
Antidiabetic Agent
5-Benzylidene-3-ethyl rhodanine: has been studied for its potential as an antidiabetic agent. Researchers have synthesized and characterized compounds featuring rhodanine moieties and assessed their α-glucosidase inhibitory activity . This activity is crucial in managing diabetes mellitus by delaying glucose absorption after meals, thereby controlling blood glucose levels. The rhodanine derivatives have shown promising results, with certain compounds outperforming standard drugs in molecular docking studies .
Antibacterial and Antifungal Properties
Rhodanine derivatives, including those with a 5-benzylidene substitution, have been recognized for their antibacterial and antifungal activities. These compounds can be designed to target specific bacterial and fungal strains, making them valuable in the development of new antimicrobial agents .
Anti-infective Applications
The structural framework of rhodanine allows for modifications that can enhance anti-infective properties. This makes 5-Benzylidene-3-ethyl rhodanine a candidate for creating novel treatments against various infectious diseases .
Pesticidal Use
The pesticidal application of rhodanine derivatives is another area of interest. These compounds can be engineered to combat agricultural pests, providing an alternative to traditional pesticides with potentially lower environmental impact .
Antineoplastic (Anticancer) Activity
Rhodanine-based compounds have been explored for their anticancer properties. Studies suggest that certain structural modifications, like the introduction of a benzylidene group, can enhance the cytotoxic effects against cancer cell lines . This opens up possibilities for developing new cancer therapies.
Antiviral and Antimalarial Effects
Rhodanine derivatives have shown activity against viruses, including HIV, and parasites responsible for malaria. The ability to inhibit these pathogens makes 5-Benzylidene-3-ethyl rhodanine a potential lead compound in the search for new antiviral and antimalarial drugs .
Wirkmechanismus
Target of Action
5-Benzylidene-3-ethyl rhodanine, also known as BRT-1, is an active anticancer agent . The primary targets of this compound are leukemic cells . These cells are a type of cancer cell that originates in the bone marrow and is characterized by an abnormal increase in immature white blood cells.
Mode of Action
BRT-1 interacts with its targets by causing S-phase arrest and affecting DNA replication in leukemic cells . The S-phase is a period in the cell cycle during which DNA is replicated. By arresting the cells in this phase, BRT-1 prevents the cells from dividing and proliferating. This compound also affects DNA replication, a process crucial for cell division and growth. By disrupting this process, BRT-1 can further inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that this compound activates apoptosis, a programmed cell death process, in leukemic cells . Apoptosis is a crucial mechanism that the body uses to get rid of damaged or unnecessary cells. By activating this process, BRT-1 can induce cell death in cancer cells, thereby inhibiting their growth and spread .
Result of Action
The molecular and cellular effects of BRT-1’s action include S-phase arrest, disruption of DNA replication, and activation of apoptosis . These effects result in the inhibition of leukemic cell growth and proliferation, and the induction of cell death . This can potentially lead to a reduction in the size of leukemic cell populations, thereby contributing to the treatment of leukemia .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214959 | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylidene-3-ethyl rhodanine | |
CAS RN |
18331-34-5 | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18331-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)


![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)






![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)

